Calcium pantothenate

概要

説明

Calcium Pantothenate, also known as Vitamin B5, is a dietary supplement used in the treatment of deficiency of Pantothenic Acid . It is also used to lower the level of bad cholesterol in the blood and treat hair loss caused due to the deficiency of Vitamin B5 . It is the calcium salt of the dextrorotatory isomer of pantothenic acid .

Synthesis Analysis

Calcium Pantothenate can be produced biologically using the enzyme pantoate-β-alanine ligase in Bacillus megaterium . A chemical synthesis method has also been patented, which involves the reaction of DL-pantolactone with guanidinium carbonates .Molecular Structure Analysis

The molecular formula of Calcium Pantothenate is C18H32CaN2O10 .Chemical Reactions Analysis

Calcium Pantothenate can undergo hydrolytic cleavage in acidic or basic media to produce β-alanine and pantolactone . It can also undergo phase transformations, such as the transformation of calcium D-pantothenate methanol solvate into D-pantothenate tetramethanol monohydrate .Physical And Chemical Properties Analysis

Calcium Pantothenate has a molecular weight of 476.53 g/mol, a density of 1.266g/cm3, a specific rotation of +25-28.5º, a flashpoint of 145℃, a melting point of 159-160 ℃ (decompose), and a boiling point of 551.5℃ at 760 mmHg . It is soluble in water and glycerin, and slightly soluble in ethanol, chloroform, and ether .科学的研究の応用

Animal Nutrition

Calcium D-pantothenate is used as a feed additive for all animal species . It is safe for all animal species and categories, and its use as a nutritional additive does not give rise to concern for consumers . It is regarded as an effective source of pantothenic acid .

Dairy Production

Coated calcium pantothenate supplementation potentially promotes milk production by stimulating nutrient digestion and fatty acids synthesis of the mammary gland in dairy cows . It increases milk production, fat content, true protein, and lactose by promoting nutrient digestibility .

Fatty Acid Synthesis

The supplementation of coated calcium pantothenate induces the elevation of various fatty acids, saturated fatty acid, and C4-16 fatty acid contents in milk fat . It decreases C17-22 fatty acid content .

Microorganism Growth Inhibition

Calcium pantothenate has the ability to inhibit the growth of molds and other microorganisms without an obvious inhibition of yeasts .

Cosmetic Products

Calcium pantothenate is widely used in cosmetic products . It is not regarded as an irritant to skin and eyes .

Cardiovascular Health

Pantethine, a derivative of vitamin B5 (pantothenic acid), has been found to lower cardiovascular disease risk markers in low to moderate risk participants .

作用機序

Target of Action

Calcium pantothenate, also known as Vitamin B5, primarily targets the synthesis of coenzyme-A (CoA) in the body . CoA is a crucial cofactor involved in numerous metabolic reactions, including the synthesis and metabolism of proteins, carbohydrates, and fats .

Mode of Action

Calcium pantothenate is incorporated into CoA and protects cells against peroxidative damage by increasing the level of glutathione . Glutathione is an antioxidant that prevents damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.

Biochemical Pathways

Calcium pantothenate plays a vital role in the biosynthesis of CoA . The process begins with the phosphorylation of pantothenate to phosphopantothenate, catalyzed by pantothenate kinase . This is followed by a series of enzymatic steps, leading to the formation of CoA . CoA is involved in various biochemical pathways, including the tricarboxylic acid cycle for energy production, and the synthesis and degradation of proteins, carbohydrates, and fats .

Result of Action

The molecular and cellular effects of calcium pantothenate’s action are primarily related to its role in the synthesis of CoA. CoA is essential for cellular energy production and for the synthesis and metabolism of proteins, carbohydrates, and fats . In addition, calcium pantothenate has been shown to promote wound healing after fractional ablative laser treatment, at least partly via matrix metalloproteinase-3 (MMP-3) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcium pantothenate. For instance, the pH value can affect the stability of calcium pantothenate. At either acidic or alkaline pH values, calcium pantothenate is hydrolyzed to pantoic acid and β-alanine . In addition, the presence of other compounds in the intestinal lumen can affect the absorption of calcium

将来の方向性

特性

IUPAC Name |

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWYRCQGJNNSJ-UBKPKTQASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040438 | |

| Record name | Calcium pantothenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium Pantothenate | |

CAS RN |

137-08-6 | |

| Record name | Calcium pantothenate [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium pantothenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium pantothenate , D-form | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PANTOTHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/568ET80C3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

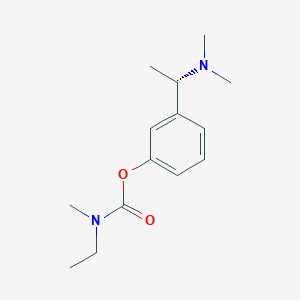

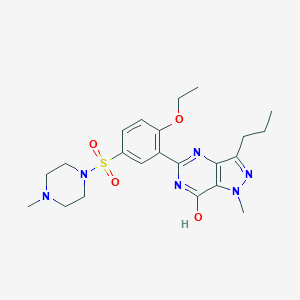

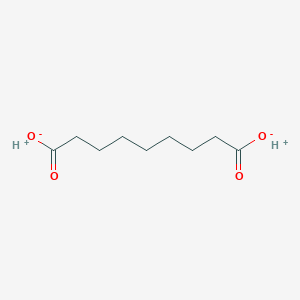

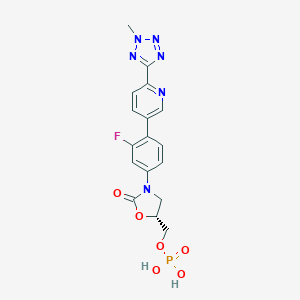

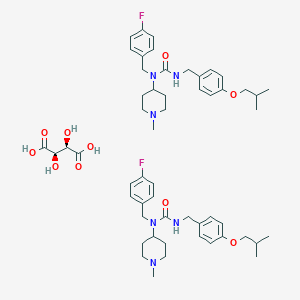

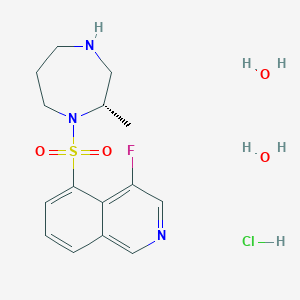

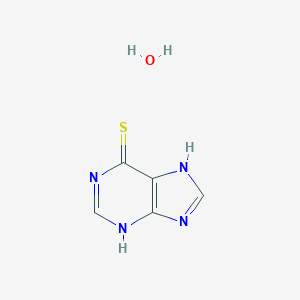

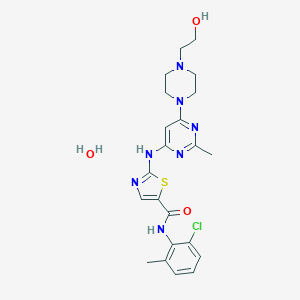

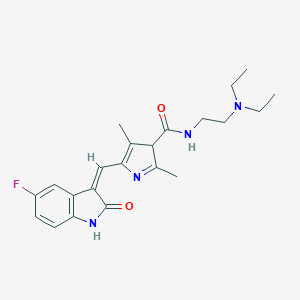

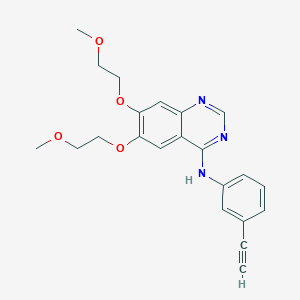

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

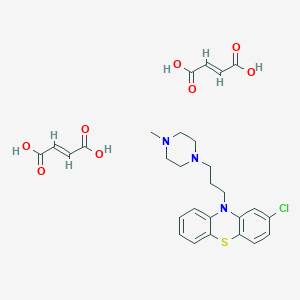

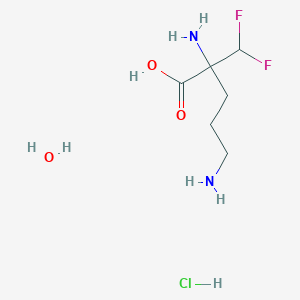

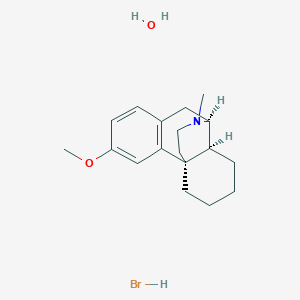

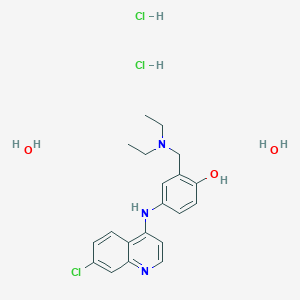

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。